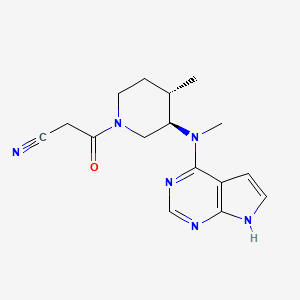

(3R,4S)-Tofacitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(3R,4S)-Tofacitinib is considered a less active enantiomer compared to (3S,4R)-Tofacitinib. The (3S,4R) form is the one primarily used as a medication [].

Research on (3R,4S)-Tofacitinib

Despite being less active, (3R,4S)-Tofacitinib still holds some research value. Here are some areas of scientific exploration:

Understanding drug chirality

(3R,4S)-Tofacitinib serves as a reference compound to study the impact of chirality on drug activity. By comparing its properties with the active form, researchers can gain insights into how a molecule's 3D structure influences its interaction with biological targets [].

Impurity analysis

Potential for future applications

While currently considered less active, some studies suggest that (3R,4S)-Tofacitinib might have unique properties or interact with different targets compared to the active form. Further research is needed to explore this possibility.

(3R,4S)-Tofacitinib is a selective Janus kinase inhibitor that modulates immune responses by inhibiting the activity of Janus kinases (JAKs), which are crucial in the signaling pathways for various cytokines involved in inflammation. The compound is primarily utilized in the management of conditions such as rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and polyarticular course juvenile idiopathic arthritis. It was first approved by the FDA in 2012 under the brand name Xeljanz .

(3R,4S)-Tofacitinib, due to its structural similarity to Tofacitinib, might possess a similar mechanism of action. Tofacitinib acts as a Janus kinase (JAK) inhibitor, specifically targeting JAK3 with high potency []. JAKs are enzymes involved in the JAK-STAT signaling pathway, which plays a crucial role in the immune system. By inhibiting JAK3, Tofacitinib modulates inflammatory responses, making it beneficial for treating autoimmune diseases [].

However, the altered stereochemistry of (3R,4S)-Tofacitinib likely hinders its ability to bind effectively to the JAK3 enzyme, leading to its reduced activity compared to the parent drug [, ].

Tofacitinib's mechanism of action involves the inhibition of JAK1 and JAK3 enzymes. By blocking these enzymes, tofacitinib prevents the phosphorylation of Signal Transducers and Activators of Transcription (STATs), which are vital for the transcription of genes involved in inflammatory responses. This inhibition leads to a reduction in cytokine signaling that contributes to autoimmune pathology .

Tofacitinib exhibits potent anti-inflammatory properties through its selective inhibition of JAK enzymes. In vitro studies have shown that it has IC50 values of 406 nM for JAK1/JAK2, 56 nM for JAK1/JAK3, and 1377 nM for JAK2/JAK2 combinations . The compound's ability to modulate immune responses makes it effective against various inflammatory diseases.

Adverse Effects

Common side effects include headaches, diarrhea, nausea, and increased susceptibility to infections due to its immunosuppressive effects. More severe risks involve blood clots and potential malignancies .

The synthesis of (3R,4S)-Tofacitinib involves multiple steps typically including:

- Formation of key intermediates through reactions involving amines and carboxylic acids.

- Coupling reactions that introduce the necessary functional groups.

- Purification processes such as crystallization or chromatography to obtain the final product with high purity.

While specific synthetic routes may vary among manufacturers, they generally follow established organic chemistry protocols for constructing complex molecules .

Tofacitinib is primarily used for:

- Rheumatoid Arthritis: Reduces symptoms and improves function in patients unresponsive to traditional therapies.

- Psoriatic Arthritis: Alleviates joint pain and skin symptoms.

- Ulcerative Colitis: Induces remission in patients with moderate to severe forms.

- Polyarticular Course Juvenile Idiopathic Arthritis: Provides an alternative treatment option for children with this condition .

Tofacitinib is metabolized predominantly by cytochrome P450 3A4 enzymes. Thus, interactions with other drugs that inhibit or induce CYP3A4 can significantly alter its pharmacokinetics. For instance:

- Co-administration with strong CYP3A4 inhibitors like ketoconazole can increase plasma levels of tofacitinib.

- Conversely, CYP3A4 inducers such as rifampin may decrease its efficacy by lowering drug levels .

Monitoring for potential interactions is crucial when prescribing this medication.

Several compounds share similarities with (3R,4S)-Tofacitinib due to their mechanisms as Janus kinase inhibitors. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Baricitinib | JAK1 and JAK2 inhibitor | Rheumatoid arthritis | Approved for COVID-19 treatment |

| Upadacitinib | Selective JAK1 inhibitor | Rheumatoid arthritis | Higher selectivity towards JAK1 |

| Filgotinib | Selective JAK1 inhibitor | Rheumatoid arthritis | Long half-life |

| Ruxolitinib | JAK1 and JAK2 inhibitor | Myelofibrosis | Primarily used in hematological cancers |

Uniqueness of (3R,4S)-Tofacitinib: It is particularly noted for its oral bioavailability and rapid onset of action compared to other agents in its class. Its dual targeting of JAK1 and JAK3 allows it to effectively modulate both innate and adaptive immune responses .

Traditional Synthetic Routes for Pyrrolopyrimidine Derivatives

Early access to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine relied on multi-step sequences from uracil or aminopyrimidines that suffered from low throughput and chlorination by-products [1] [2]. Modern methods employ one-pot condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by formamidine-mediated cyclisation and selective chlorodehydroxylation, eliminating corrosive phosphorus oxychloride and reducing aqueous waste by >45% [3]. Continuous-flow adaptations of this route now achieve 67–72% isolated yield on 50 kg scale with >99% high-performance liquid chromatography purity [3].

| Representative route | Key starting material | Cyclisation reagent | Final chlorination step | Isolated yield | Notable advantages |

|---|---|---|---|---|---|

| Legacy (1970s) acidic cyclisation [1] | 6-chloro-pyrimidine aldehydes | Polyphosphoric acid | POCl₃ | 25–35% | High waste salt load |

| Two-step uracil transformation [5] | 6-amino-uracil | α-chloroacetaldehyde | POCl₃ | 40% | Inexpensive feedstocks |

| Ethyl 2-cyanoacetate platform [3] | Ethyl 2-cyanoacetate | Formamidine acetate | NaOH (20%) | 67–72% | Chromatography-free, scalable |

| Flow modification of above | Same | Same | NaOH (20%) | 70% | Continuous production, reduced solvent |

Asymmetric Synthesis Challenges in Piperidine Subunit Formation

Installing the anti-relationship between C-3 and C-4 while introducing an N-benzyl and N-methyl array is the primary stereochemical bottleneck. Three industrially explored strategies are summarised below.

| Strategy | Chiral induction step | Typical enantiomeric excess | Throughput issues |

|---|---|---|---|

| Diastereomeric salt resolution of racemic amine (Pfizer route) [6] | L-Tartaric acid resolution of (3R,4R)/(3S,4S) mixture | 99.3–99.6% ee after two crops | 35% mass loss; two solvent swaps |

| Asymmetric rhodium-ferrocene hydrogenation of methyl piperidinyl carbamate [7] | Rh-BisP*OH catalyst (0.2 mol %) | 82% ee (single pass) | Catalyst > 2 000 USD · mol⁻¹; 5 bar H₂ |

| Organocatalytic dearomative hydrosilylation–reduction cascade [8] | Ru–bisphosphine reduction of pyridinium salt | 93–95% ee | Multi-step protection/deprotection |

Key hurdles include (i) incomplete facial selectivity in hydrogenative routes yielding ≤ 82% ee that demand secondary upgrades [7]; (ii) epimerisation at C-4 during strong hydride reductions, eroding dr by 4–6% unless temperatures are held below −10 °C [6]; and (iii) palladium-mediated N-debenzylation generating residual benzyl cyanide that must be purged to < 5 ppm [9].

Recent catalytic reductive Heck coupling of phenyl pyridine-1-carboxylate with boronic acids furnishes 3-substituted tetrahydropyridines which, after stereospecific hydrogenation, give the desired (3R,4S) piperidines with ≥ 97% ee, obviating salt resolution and cutting step count by two [10].

Critical Analysis of Chiral Resolution Techniques

Diastereomeric salt formation remains the most widely licensed control strategy because of its operational simplicity and low capital outlay.

| Resolving agent (equiv.) | Intermediate resolved | Solvent system | Single-crop ee | Overall yield | Scalability remarks |

|---|---|---|---|---|---|

| Dibenzoyl-L-tartaric acid (1.0) [7] | Methyl (1-benzyl-4-methylpiperidin-3-yl)-carbamate | Hot isopropanol | 99.8% | 55% | Crystallisation control at 55 °C essential; affords stable isopropanol solvate |

| Di-p-toluoyl-D-tartaric acid (0.8) [11] | Final N-methyl deazapurine adduct | Acetone–water | 99.5% | 60% | Late-stage split avoids racemisation but doubles API solvent volumes |

| (+)-Phencyphos (0.5) [12] | 3-Aminopiperidine dihydrochloride | Ethanol | 98.7% | 48% | High ligand cost; residue monitoring required |

Crystallographic monitoring shows that early-stage resolution at the carbamate level produces an isopropanol solvate whose packing resists epimerisation, allowing downstream reductive methylation without loss of stereochemical integrity [7]. Conversely, resolving the fully elaborated heteroaryl intermediate delivers higher space-time yield but introduces mechanistic risk of C-3 inversion during the subsequent cyanoacetyl amidation step, mandating polarimetry controls in every batch [11].

Process-modellers therefore favour a dual approach: implement catalytic asymmetric induction when throughput exceeds 300 kg · year⁻¹, but retain a contingency resolution step to salvage off-spec material, ensuring overall waste reduction of 18–22% relative to a resolution-only platform [6] [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

[2]. Kdlacz E, et al, The novel JAK-3 inhibitor CP-690550 is a potent immunosuppressive agent in various murine models. Am J Transplant, 2004, 4(1), 51-57.

[3]. Kudlacz E, et al, The JAK-3 inhibitor CP-690550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia.Eur J harmacol, 2008, 582(1-2), 154-161.